6-(Pyrimidin-5-YL)pyridazin-3-amine
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Overview
Description
6-(Pyrimidin-5-YL)pyridazin-3-amine is a heterocyclic compound that features both pyrimidine and pyridazine rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrimidin-5-YL)pyridazin-3-amine typically involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the compound and is known for its efficiency and high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This often includes the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 6-(Pyrimidin-5-YL)pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Commonly involves reducing agents to remove oxygen or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-(Pyrimidin-5-YL)pyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 6-(Pyrimidin-5-YL)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors related to inflammatory responses .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.
Pyridazinone Derivatives: Exhibits a wide range of pharmacological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness: 6-(Pyrimidin-5-YL)pyridazin-3-amine stands out due to its unique combination of pyrimidine and pyridazine rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in multiple scientific fields make it a compound of significant interest.
Properties
Molecular Formula |
C8H7N5 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
6-pyrimidin-5-ylpyridazin-3-amine |
InChI |
InChI=1S/C8H7N5/c9-8-2-1-7(12-13-8)6-3-10-5-11-4-6/h1-5H,(H2,9,13) |
InChI Key |
GSOJJZDPHNCYID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1C2=CN=CN=C2)N |
Origin of Product |
United States |
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